molecular formula C6H10N2S B2388975 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine CAS No. 933749-33-8

1-(4-Methyl-1,3-thiazol-5-yl)ethanamine

Cat. No.: B2388975
CAS No.: 933749-33-8
M. Wt: 142.22
InChI Key: JOBBHTSHHQMJDQ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-5-yl)ethanamine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacological agents

Preparation Methods

The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-methylthiazole with ethanamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(4-Methyl-1,3-thiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(4-Methyl-1,3-thiazol-5-yl)ethanamine can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique combination of a thiazole ring with an ethanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBBHTSHHQMJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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